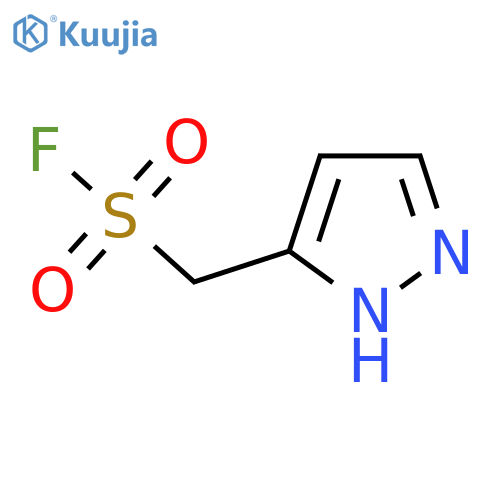

Cas no 1934979-09-5 ((1H-pyrazol-3-yl)methanesulfonyl fluoride)

1934979-09-5 structure

商品名:(1H-pyrazol-3-yl)methanesulfonyl fluoride

(1H-pyrazol-3-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- (1H-pyrazol-3-yl)methanesulfonyl fluoride

- EN300-1584110

- 1934979-09-5

-

- インチ: 1S/C4H5FN2O2S/c5-10(8,9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)

- InChIKey: IZWHXDZQFDYKNB-UHFFFAOYSA-N

- ほほえんだ: S(CC1=CC=NN1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 164.00557674g/mol

- どういたいしつりょう: 164.00557674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 71.2Ų

(1H-pyrazol-3-yl)methanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1584110-0.5g |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 0.5g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1584125-5000mg |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 5000mg |

$3273.0 | 2023-09-24 | ||

| Enamine | EN300-1584110-5.0g |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1584125-1000mg |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 1000mg |

$1129.0 | 2023-09-24 | ||

| Enamine | EN300-1584125-500mg |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 500mg |

$1084.0 | 2023-09-24 | ||

| Enamine | EN300-1584110-0.1g |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 0.1g |

$1244.0 | 2023-06-04 | ||

| Enamine | EN300-1584110-0.25g |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 0.25g |

$1300.0 | 2023-06-04 | ||

| Enamine | EN300-1584125-250mg |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 250mg |

$1038.0 | 2023-09-24 | ||

| Enamine | EN300-1584125-2500mg |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 2500mg |

$2211.0 | 2023-09-24 | ||

| Enamine | EN300-1584110-0.05g |

(1H-pyrazol-3-yl)methanesulfonyl fluoride |

1934979-09-5 | 0.05g |

$1188.0 | 2023-06-04 |

(1H-pyrazol-3-yl)methanesulfonyl fluoride 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

1934979-09-5 ((1H-pyrazol-3-yl)methanesulfonyl fluoride) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量